molecular formula C21H17NO2 B5037660 (E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one

(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B5037660
M. Wt: 315.4 g/mol
InChI Key: DEDNFZARISELLQ-CCEZHUSRSA-N
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Description

(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that features a conjugated system with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the condensation of 4-hydroxyaniline with 4-phenylbenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming the desired enone product.

  • Step 1: Formation of the Enamine

    • Reactants: 4-hydroxyaniline, 4-phenylbenzaldehyde
    • Conditions: Basic medium (e.g., NaOH or KOH), solvent (e.g., ethanol or methanol)
    • Reaction: The 4-hydroxyaniline reacts with 4-phenylbenzaldehyde to form an enamine intermediate.
  • Step 2: Formation of the Enone

    • Conditions: Acidic workup (e.g., HCl)
    • Reaction: The enamine intermediate undergoes tautomerization to form the final this compound product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can yield the corresponding amine or alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and infections.

Industry

    Materials Science: Used in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism by which (E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the additional phenyl ring.

    (E)-3-(4-aminophenyl)-1-phenylprop-2-en-1-one: Similar structure but with an amino group instead of a hydroxy group.

Uniqueness

(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to its combination of hydroxyanilino and phenylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-20-12-10-19(11-13-20)22-15-14-21(24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-15,22-23H/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDNFZARISELLQ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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